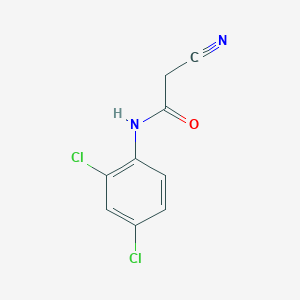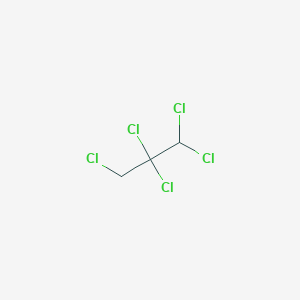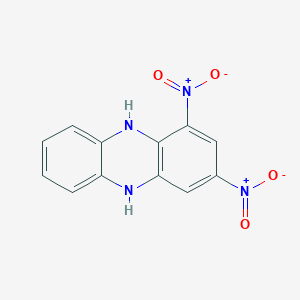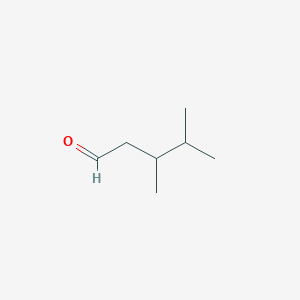
3,4-Dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is also known as diisobutyl ketone or DIBK. This colorless liquid is widely used as a solvent in various industrial processes.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpentanal is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is used as a reference material in gas chromatography and mass spectrometry. It is also used in the production of rubber, plastics, and resins.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylpentanal is not well understood. However, it is believed to act as a solvent and a reagent in various chemical reactions. The compound is also known to have a low toxicity and is not considered to be hazardous to human health.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,4-Dimethylpentanal. However, studies have shown that the compound has a low toxicity and is not considered to be hazardous to human health. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dimethylpentanal is a widely used solvent in various laboratory experiments due to its low toxicity and high solvency power. The compound is also relatively cheap and readily available. However, it has some limitations such as its low boiling point and high flammability. It is also not suitable for certain types of reactions due to its chemical properties.
Zukünftige Richtungen
There are several future directions for the use of 3,4-Dimethylpentanal in scientific research. One area of interest is the development of new synthetic routes for the production of the compound. Another area of interest is the use of the compound as a solvent in new chemical reactions. Additionally, the compound may have potential applications in the pharmaceutical and agrochemical industries.
Conclusion
In conclusion, 3,4-Dimethylpentanal is an important organic compound that is widely used as a solvent and a reagent in various scientific research applications. The compound has a low toxicity and is not considered to be hazardous to human health. However, it has some limitations such as its low boiling point and high flammability. There are several future directions for the use of the compound in scientific research, including the development of new synthetic routes and the exploration of new applications in various industries.
Synthesemethoden
The synthesis of 3,4-Dimethylpentanal can be achieved by the oxidation of diisobutyl ketone using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromic acid. The reaction usually takes place in the presence of a catalyst such as sulfuric acid or acetic acid. The yield of the reaction depends on the type and amount of the oxidizing agent and the reaction conditions.
Eigenschaften
CAS-Nummer |
19353-21-0 |
|---|---|
Produktname |
3,4-Dimethylpentanal |
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3,4-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SZBNDYYJXRXQHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC=O |
Kanonische SMILES |
CC(C)C(C)CC=O |
Andere CAS-Nummern |
19353-21-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



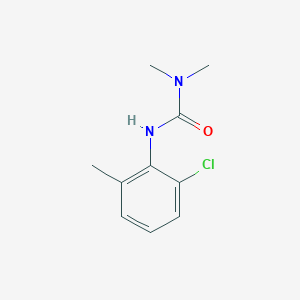
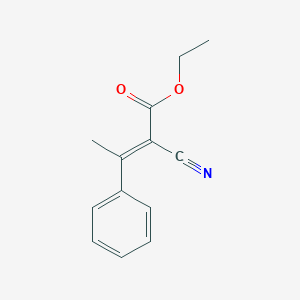
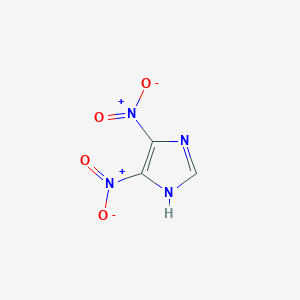
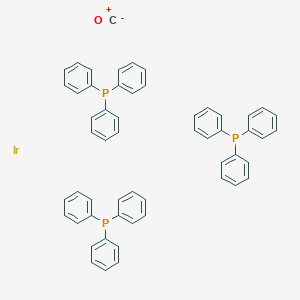
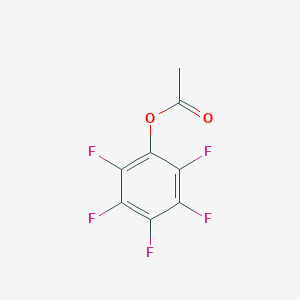

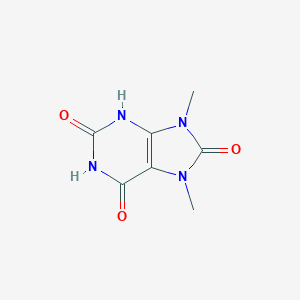
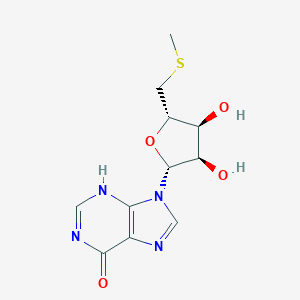
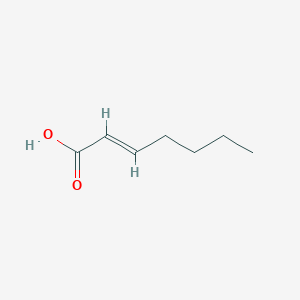
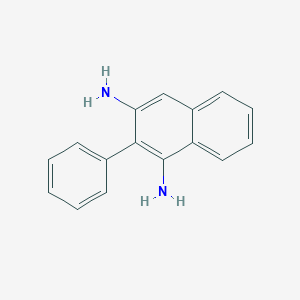
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
